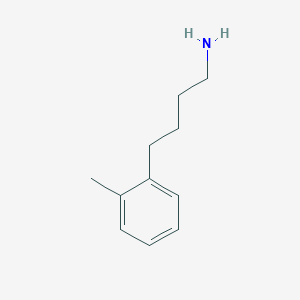
2-Methyl-benzenebutanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-benzenebutanamine can be synthesized through several methods. One common approach involves the alkylation of benzene with a butyl halide in the presence of a strong base, followed by the introduction of an amine group. The reaction conditions typically involve:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
Catalyst: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Materials: Benzene, butyl halide, and ammonia
Reaction Conditions: High-pressure reactors to facilitate the reaction
Purification: Distillation and recrystallization to obtain pure this compound
Chemical Reactions Analysis
Types of Reactions
2-Methyl-benzenebutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of amides or other substituted amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Amides, substituted amines
Scientific Research Applications
2-Methyl-benzenebutanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-benzenebutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling pathways.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Modulation of Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
2-Methyl-benzenebutanamine can be compared with other similar compounds, such as:
2-Methyl-phenethylamine: Similar structure but with a shorter alkyl chain.
4-Methyl-benzenebutanamine: Similar structure but with a different position of the methyl group.
2-Methyl-benzylamine: Similar structure but with a different functional group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
2-Methyl-benzenebutanamine, also known as 4-methyl-1-phenylbutan-2-amine or by its common name, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Molecular Structure:
- Chemical Formula: C_{11}H_{17}N
- Molecular Weight: 165.26 g/mol
- IUPAC Name: 4-Methyl-1-phenylbutan-2-amine
1. Cytotoxicity and Antimicrobial Activity
Research has indicated that various benzene derivatives exhibit significant cytotoxicity against different cell lines. For instance, compounds similar to this compound have been evaluated for their effects on human HepG2 cells and murine RAW264.7 cells. Studies show that certain analogs exhibit IC50 values less than 50 µM against intracellular pathogens such as Mycobacterium tuberculosis .
| Compound ID | HepG2 Cytotoxicity TC50 (µM) | Anti-tubercular Activity IC50 (µM) |
|---|---|---|
| TPN-0006204 | 59 ± 10 | 47 ± 17 |
| TPN-0006205 | >100 | >100 |
| TPN-0006206 | >100 | >100 |
This table summarizes the cytotoxicity and antibacterial effectiveness of various compounds related to this compound.
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. For example, studies suggest that it can inhibit the growth of intracellular bacteria by disrupting their metabolic processes within host cells . The compound's structural features may facilitate interactions with bacterial enzymes or receptors critical for survival.
Case Study: Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of benzene derivatives, including this compound, utilized whole-cell screening methods to evaluate their effectiveness against M. tuberculosis. The results indicated that several derivatives exhibited potent anti-tubercular activity with minimal cytotoxic effects on human cell lines, suggesting a favorable therapeutic index .
Case Study: Cytotoxic Effects
In another investigation, researchers assessed the cytotoxic effects of various benzene amide ethers and their potential as drug candidates against cancer cell lines. The findings revealed that some analogs displayed significant inhibition of cell proliferation, indicating potential applications in cancer therapy .
Properties
Molecular Formula |
C11H17N |
|---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
4-(2-methylphenyl)butan-1-amine |
InChI |
InChI=1S/C11H17N/c1-10-6-2-3-7-11(10)8-4-5-9-12/h2-3,6-7H,4-5,8-9,12H2,1H3 |
InChI Key |
ANOVIJWMJIDTKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















